N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine derivatives.
Mechanism of Action
Target of Action
The primary targets of N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been evaluated for their activity against c-met kinase .
Mode of Action
The exact mode of action of This compound Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to interact with dna, which could potentially affect various biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-chlorobenzylamine with phenylhydrazine to form an intermediate, which is then cyclized with a suitable pyridine derivative under acidic conditions to yield the triazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit inhibitory activity against c-Met and VEGFR-2 kinases.
[1,2,4]triazolo[1,5-a]pyridines: Known for their diverse biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific structural features, such as the presence of the 3-chlorobenzyl and phenyl groups, which contribute to its distinct biological activity profile. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-16-6-4-5-15(11-16)12-24(17-7-2-1-3-8-17)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLCLMAEBMMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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